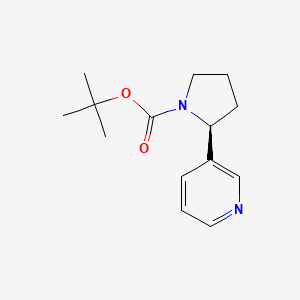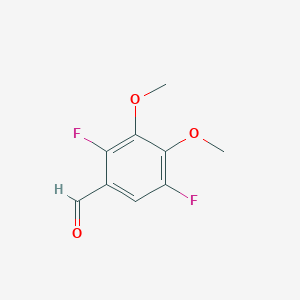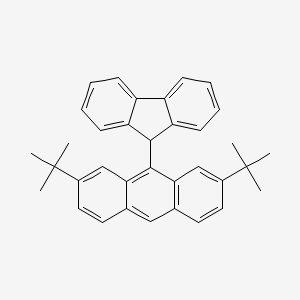![molecular formula C16H28Ir2N2O8-6 B13140430 [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is a coordination compound featuring iridium as the central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer typically involves the reaction of iridium precursors with 2-(pyridine-2-yl)-2-propanol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a base to facilitate the formation of the iridium complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the iridium center can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the pyridine or propanato ligands are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new iridium complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Industrial Applications: Its catalytic properties are leveraged in industrial processes to improve efficiency and selectivity of chemical reactions.
Wirkmechanismus
The mechanism by which [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer exerts its effects involves the coordination of the iridium center with various substrates. The iridium atom can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-based ligand structure and exhibit comparable coordination chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar catalytic and biological applications.
Uniqueness
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is unique due to its specific ligand environment and the presence of iridium as the central metal atom. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic processes and material applications.
Eigenschaften
Molekularformel |
C16H28Ir2N2O8-6 |
|---|---|
Molekulargewicht |
760.84 g/mol |
IUPAC-Name |
iridium;oxygen(2-);2-pyridin-2-ylpropan-2-olate;tetrahydrate |
InChI |
InChI=1S/2C8H10NO.2Ir.4H2O.2O/c2*1-8(2,10)7-5-3-4-6-9-7;;;;;;;;/h2*3-6H,1-2H3;;;4*1H2;;/q2*-1;;;;;;;2*-2 |
InChI-Schlüssel |
ARBNQMYCENJCTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=N1)[O-].CC(C)(C1=CC=CC=N1)[O-].O.O.O.O.[O-2].[O-2].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



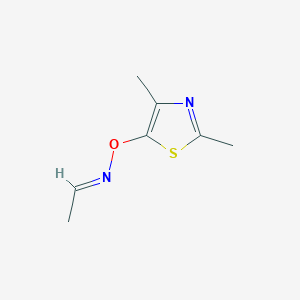
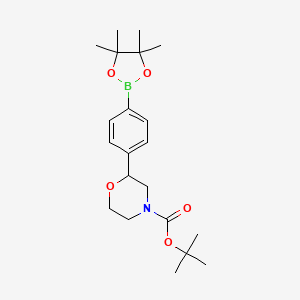
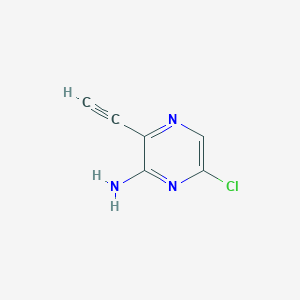
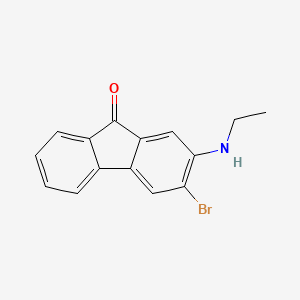
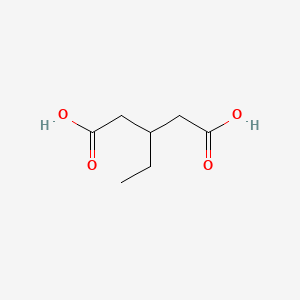

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
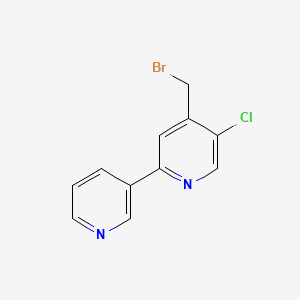
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)

